Methyl 3-((4-(benzyloxy)phenyl)amino)-3-oxopropanoate

MAO-B inhibitor synthesis malonamide conversion intermediate yield

This versatile, activatable malonamate intermediate uniquely positions your lab for rapid parallel amidation. Unlike 4-methoxy or 4-hydroxy analogs, its benzyloxy pharmacophore delivers target lipophilicity (LogP 2.85) and baseline MAO-B affinity cited in key patents. The orthogonal methyl ester enables direct diversification to potent malonamide screening libraries without protecting-group incompatibility. Supplied with COA documentation (NLT 98% purity) for immediate HPLC method validation.

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
CAS No. 630413-11-5
Cat. No. B3275830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-((4-(benzyloxy)phenyl)amino)-3-oxopropanoate
CAS630413-11-5
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2
InChIInChI=1S/C17H17NO4/c1-21-17(20)11-16(19)18-14-7-9-15(10-8-14)22-12-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,19)
InChIKeyUGNJVNAZWNNRKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-((4-(benzyloxy)phenyl)amino)-3-oxopropanoate (CAS 630413-11-5) – Structural Identity & Procurement-Relevant Profile


Methyl 3-((4-(benzyloxy)phenyl)amino)-3-oxopropanoate (CAS 630413-11-5), also named N-(4-benzyloxy-phenyl)-malonamic acid methyl ester, is a synthetic malonamic acid ester derivative (C17H17NO4, MW 299.32 g/mol) . The compound features a benzyl-protected 4-aminophenol core linked via an amide bond to a methyl malonate moiety, placing it within the N-acylaminobenzene class claimed as selective monoamine oxidase B (MAO-B) inhibitors [1]. It is commercially supplied as a high-purity intermediate (NLT 98%) for pharmaceutical research and organic synthesis .

Why In-Class Malonamic Esters Cannot Substitute Methyl 3-((4-(benzyloxy)phenyl)amino)-3-oxopropanoate


Superficial analogs such as the 4-methoxy or 4-hydroxy derivatives differ fundamentally in lipophilicity (LogP 2.85 vs. ~1.0 for the methoxy analog ), molecular weight (299.32 vs. 223.23 g/mol ), and hydrogen-bonding capacity, altering both reactivity in downstream amidation and target binding within the MAO-B pharmacophore [1]. The benzyloxy substituent is explicitly enumerated as a preferred embodiment for potent, selective MAO-B inhibition in foundational patent disclosures, whereas smaller alkoxy groups are absent from key claims [1]. Substitution with the corresponding free acid or amide abolishes the methyl ester handle required for further synthetic elaboration, making the methyl ester uniquely positioned as a versatile, activatable intermediate.

Quantitative Differentiation Evidence for Methyl 3-((4-(benzyloxy)phenyl)amino)-3-oxopropanoate


Precursor Conversion Efficiency to Active MAO-B Inhibitor Malonamide

When treated with ammonium hydroxide, Methyl 3-((4-(benzyloxy)phenyl)amino)-3-oxopropanoate directly yields N-(4-benzyloxy-phenyl)-malonamide – a compound explicitly claimed as a selective MAO-B inhibitor – in 85% isolated yield [1]. This single-step, room-temperature transformation avoids protecting-group manipulations required for the free acid and outperforms the ethyl ester analog, which requires more forcing conditions and provides lower amidation efficiency (typically 60–75% [2]). The high conversion efficiency makes this methyl ester the preferred intermediate for synthesizing benzyloxy-phenyl malonamide libraries for CNS drug discovery.

MAO-B inhibitor synthesis malonamide conversion intermediate yield

Lipophilicity Advantage Over 4-Methoxy Analog for Blood-Brain Barrier Penetration Potential

The benzyloxy-substituted compound has a calculated LogP of 2.85 , compared to a calculated LogP of approximately 1.0 for the 4-methoxy analog (methyl 3-((4-methoxyphenyl)amino)-3-oxopropanoate, MW 223.23 ). This ~1.85 LogP unit increase places the benzyloxy derivative within the optimal CNS drug-like space (LogP 2–4), whereas the methoxy analog falls below the generally accepted lower bound for passive blood-brain barrier permeation [1]. For MAO-B inhibitor programs targeting neurodegenerative diseases, this lipophilicity differential directly impacts the probability of achieving brain exposure.

LogP CNS drug design blood-brain barrier permeability

Validated Commercial Purity Specification (NLT 98%) Versus Unspecified Analogs

The target compound is commercially supplied with a certified purity of NLT 98% and full batch-specific certificates of analysis (COA) including structural confirmation data . In contrast, the closest amide analog (N-(4-benzyloxy-phenyl)-malonamide, CAS 630413-12-6) and the free acid (CAS 630413-13-7) are typically offered without defined purity specifications from major vendors, introducing uncertainty in stoichiometric calculations for downstream reactions. The established quality documentation reduces procurement risk and ensures reproducible synthetic outcomes.

purity specification quality control procurement standard

Structural Alignment with MAO-B Pharmacophore: Benzyloxy Moiety as a Requisite for Potency

The benzyloxyphenyl moiety is identified as a common, essential structural element of highly potent, selective, and reversible MAO-B inhibitors including safinamide (IC50 ~ 40 nM) and sembragiline (IC50 ~ 20 nM) [1]. Patent disclosures covering N-acylaminobenzene derivatives explicitly list 4-benzyloxy-substituted malonamic acid methyl esters among preferred embodiments for selective MAO-B inhibition, while the unsubstituted phenyl, 4-methoxy, and 4-hydroxy analogs are absent from the preferred compound lists [2]. Compound 12c in biaryl derivative studies, bearing a 4-(benzyloxy)phenyl core, achieved an hMAO-B IC50 of 8.9 nM with >10,000-fold selectivity over MAO-A – exceeding the selectivity of both selegiline and safinamide [1]. The target compound provides this critical benzyloxy pharmacophore in a methyl-ester-activated form primed for diversification.

MAO-B pharmacophore structure-activity relationship selectivity

Orthogonal Benzyl Protecting Group Strategy for Downstream Diversification

The benzyl ether in the target compound can be selectively cleaved via catalytic hydrogenolysis (Pd/C, H₂, methanol) to yield N-(4-hydroxy-phenyl)-malonamic acid methyl ester, with >99% conversion reported for the analogous malonamide derivative [1]. This contrasts with methyl ether (4-methoxy) analogs, which require harsh demethylation conditions (BBr₃, 48% HBr, or AlCl₃/pyridine) that often degrade the malonamic ester backbone. Quantitatively, benzyl deprotection of the corresponding malonamide proceeds with 99% yield to the free phenol, whereas methyl ether cleavage of analogous substrates typically affords <70% yield of the phenol with significant ester hydrolysis side products [2]. The benzyloxy compound thus enables a two-step diversification sequence: (1) amidation at the methyl ester, (2) deprotection to reveal the phenol for further functionalization.

protecting group strategy hydrogenolysis phenol synthesis

Procurement-Driven Application Scenarios for Methyl 3-((4-(benzyloxy)phenyl)amino)-3-oxopropanoate


Synthesis of Benzyloxy-Phenyl Malonamide Libraries for CNS MAO-B Inhibitor Screening

This compound serves as the direct precursor to N-(4-benzyloxy-phenyl)-malonamide (85% yield in one step [1]), a validated selective MAO-B inhibitor scaffold. Procurement of the methyl ester enables rapid parallel amidation with diverse amines to generate screening libraries targeting Parkinson's disease and Alzheimer's disease, where MAO-B inhibition is a clinically validated mechanism [2]. The benzyloxy pharmacophore ensures baseline MAO-B affinity, while the amidation step allows exploration of the R6 position identified as critical for potency and selectivity in patent SAR [3].

Late-Stage Functionalization via Sequential Ester Amidation and Benzyl Deprotection

The orthogonal reactivity of the methyl ester and benzyl ether enables a two-step diversification strategy: (1) reaction with amines to form substituted malonamides, (2) catalytic hydrogenolysis to expose the phenol for O-alkylation, sulfonylation, or bioconjugation. This sequence avoids protecting-group incompatibility that plagues the 4-hydroxy analog, which would require masking of the phenol before ester chemistry [1]. The quantitative deprotection yield (99% for the malonamide analog) ensures material efficiency across the sequence [1].

Building Block for PPARγ Agonist Intermediate Synthesis

The 4-(benzyloxy)phenyl motif appears in structurally novel PPARγ agonists such as (2S)-3-(4-(benzyloxy)phenyl)-2-((1-methyl-3-oxo-3-phenylpropenyl)amino)propionic acid, identified through in vitro PPARγ binding and functional assays [4]. Procuring the methyl ester intermediate provides a starting point for constructing tyrosine-derived PPARγ ligands with reported potent antihyperglycemic and antihyperlipidemic activity in rodent models of type 2 diabetes, where the benzyloxy group contributes to receptor binding affinity [4].

Analytical Reference Standard for HPLC Method Development in Malonamic Ester Quality Control

With a certified purity of NLT 98% and available COA documentation , this compound is suitable as a reference standard for developing and validating HPLC methods to monitor reaction progress and product purity in malonamic ester synthesis workflows. Its defined LogP (2.85) and UV chromophore (benzyloxyphenyl) provide predictable retention behavior on reversed-phase columns, facilitating method transfer across laboratories engaged in MAO-B inhibitor process chemistry .

Quote Request

Request a Quote for Methyl 3-((4-(benzyloxy)phenyl)amino)-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.